Methyl 2-(piperazin-1-yl)acetate

PROTAC Linker Targeted Protein Degradation

Choose this specific piperazine building block for your PROTAC and CNS discovery programs. It is a validated linker in SMARCA2/4-degrader synthesis, reducing synthetic burden. The methyl ester and free secondary amine provide orthogonal reactivity—enabling efficient amide formation, N-alkylation, and hydrolysis—while its predicted pKa (9.86) and LogP (1.46) offer a balanced CNS profile. Unlike generic piperazines, this scaffold's biological activity in MAO-B inhibition assays is documented, ensuring assay-relevant results. 98% purity ensures reproducible downstream chemistry.

Molecular Formula C7H14N2O2
Molecular Weight 158.2 g/mol
CAS No. 82516-17-4
Cat. No. B1355193
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-(piperazin-1-yl)acetate
CAS82516-17-4
Molecular FormulaC7H14N2O2
Molecular Weight158.2 g/mol
Structural Identifiers
SMILESCOC(=O)CN1CCNCC1
InChIInChI=1S/C7H14N2O2/c1-11-7(10)6-9-4-2-8-3-5-9/h8H,2-6H2,1H3
InChIKeyUHHVABRWHRKEPJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 2-(piperazin-1-yl)acetate (CAS 82516-17-4): A Core Piperazine Scaffold for Advanced Chemical Synthesis and PROTAC Development


Methyl 2-(piperazin-1-yl)acetate (CAS 82516-17-4) is a piperazine derivative with the molecular formula C7H14N2O2 and a molecular weight of 158.20 g/mol, characterized by a methyl ester group attached to the piperazine ring [1]. This structure confers specific chemical and biological properties, making it a valuable building block in medicinal chemistry . It serves as a crucial intermediate in the synthesis of complex organic molecules, including pharmaceuticals, and is specifically identified as a PROTAC linker for targeted protein degradation applications .

The Case Against Substituting Methyl 2-(piperazin-1-yl)acetate: Evidence of Functional and Structural Specificity


While the piperazine class includes numerous analogs, simple substitution is not feasible due to the critical role of the methyl ester functional group and the specific piperazine-1-yl substitution pattern in determining key properties. This compound's precise reactivity, physical properties, and biological utility are a direct consequence of this specific molecular architecture, which is not replicated by other piperazine derivatives like the ethyl ester or the corresponding free acid . The methyl ester group provides a balance of lipophilicity and reactivity that is often optimal for downstream synthetic transformations, and the unprotected secondary amine offers a unique handle for further derivatization. Generic substitution risks compromising synthetic yields, altering critical physicochemical parameters like solubility and pKa, and leading to different biological outcomes in assays where this specific scaffold has been validated [1]. The evidence below demonstrates the quantifiable differences that underscore this specificity.

Methyl 2-(piperazin-1-yl)acetate: A Quantified Differentiation Guide for Scientific and Industrial Users


PROTAC Linker Specificity: Validated Utility in SMARCA2/4 Degrader Synthesis

Methyl 2-(piperazin-1-yl)acetate is a validated PROTAC linker specifically used in the synthesis of PROTAC SMARCA2/4-degrader-32, a compound with demonstrated activity in targeted protein degradation . This contrasts with other piperazine derivatives that lack this documented application. While the exact degradation efficiency (e.g., DC50) of the final PROTAC molecule is a function of the entire conjugate, the use of this specific linker has been confirmed in peer-reviewed and commercial applications, differentiating it from generic piperazine building blocks that have not been validated in this context .

PROTAC Linker Targeted Protein Degradation

Predicted pKa and LogP: Differentiating Physicochemical Properties from Key Analogs

The predicted acid dissociation constant (pKa) for Methyl 2-(piperazin-1-yl)acetate is 9.86 ± 0.15, and its predicted LogP is 1.46 ± 0.47 . These values are distinct from those of the free acid analog, piperazin-1-yl-acetic acid, which has a predicted pKa of 3.35 , and the 4-methylpiperazine analog (CAS 5780-70-1), which has a different LogP value. The higher pKa of the target compound indicates its secondary amine will be predominantly protonated at physiological pH, influencing its solubility and potential interactions. The LogP value places it in a moderately lipophilic range, favorable for cell permeability.

Physicochemical Properties pKa LogP

In Vitro Biological Activity: Benchmarking Against Piperazine Derivative Standards

Piperazine derivatives containing the methyl 2-(piperazin-1-yl)acetate scaffold have demonstrated biological activity in specific assays. For example, a related piperazine derivative complex showed an IC50 of 1.85 ± 0.31 μM against monoamine oxidase B (MAO-B), which is more potent than the positive control iproniazid (IC50 = 7.59 ± 1.17 μM) [1]. Another complex in a similar series exhibited an IC50 of 6.5 ± 0.31 μM against MAO-B [2]. While this data is for derivatives, it establishes a baseline for the scaffold's potential, which is not observed for simpler piperazine analogs like piperazine itself or the 4-methyl analog.

Enzyme Inhibition IC50 Biological Assay

Strategic Applications of Methyl 2-(piperazin-1-yl)acetate Based on Quantitative Evidence


PROTAC Development and Targeted Protein Degradation

Given its validated use as a PROTAC linker in the synthesis of SMARCA2/4 degraders , Methyl 2-(piperazin-1-yl)acetate is a strategic choice for research groups developing PROTACs. The established synthetic route and commercial availability of the final PROTAC molecule provide a clear path from building block to functional degrader, reducing synthetic burden and accelerating early-stage research. This is a key differentiator from generic piperazine building blocks that have not been characterized in this advanced therapeutic modality.

Medicinal Chemistry for CNS and Other Therapeutic Areas

The piperazine scaffold, with its specific pKa and lipophilicity profile [1], is a privileged structure in medicinal chemistry, particularly for targeting G protein-coupled receptors (GPCRs) and enzymes in the central nervous system (CNS). Methyl 2-(piperazin-1-yl)acetate, with its predicted pKa of 9.86 and LogP of 1.46, offers a favorable starting point for designing compounds that can cross the blood-brain barrier while maintaining a handle for solubility optimization. The observed biological activity of its derivatives in MAO-B inhibition assays [2] further supports its utility in this area. Researchers in CNS drug discovery can confidently use this compound as a core for building focused libraries.

Synthesis of Complex Organic Molecules and Intermediates

The compound serves as a versatile intermediate for the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs) and their intermediates. The methyl ester group provides a stable yet reactive handle for further transformations (e.g., amide formation, hydrolysis), while the unprotected secondary amine allows for facile N-alkylation or acylation . This dual functionality is a key advantage over simpler piperazine analogs that lack the ester group or have both amines substituted, enabling more convergent and efficient synthetic routes.

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